
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate is an organic compound that belongs to the class of dialkyl ethers. It is characterized by the presence of multiple ether linkages and acrylate groups, making it a versatile compound in various chemical applications .
Preparation Methods
The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate can undergo various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Substitution Reactions: The ether linkages can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include polymers, substituted ethers, and oxidized or reduced derivatives .
Scientific Research Applications
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for tissue engineering and regenerative medicine.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form free radicals, which then propagate the polymerization process. The resulting polymers have unique mechanical and chemical properties that make them suitable for various applications .
Comparison with Similar Compounds
Similar compounds to 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl diacrylate include:
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl bisacrylate: Similar structure but with different acrylate groups.
Pentaethylene glycol diacrylate: Shorter chain length but similar functional groups.
Polyethylene glycol diacrylate: Varies in chain length and molecular weight but shares the acrylate functionality.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which impart distinct physical and chemical properties compared to its analogs .
Properties
CAS No. |
85136-59-0 |
|---|---|
Molecular Formula |
C20H34O10 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H34O10/c1-3-19(21)29-17-15-27-13-11-25-9-7-23-5-6-24-8-10-26-12-14-28-16-18-30-20(22)4-2/h3-4H,1-2,5-18H2 |
InChI Key |
PVZDCNHDGLMRSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


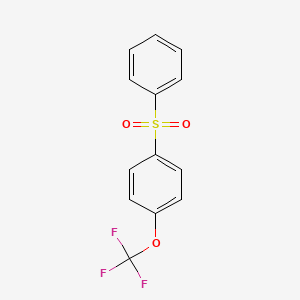
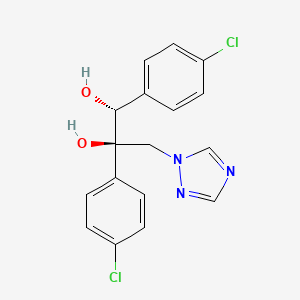
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
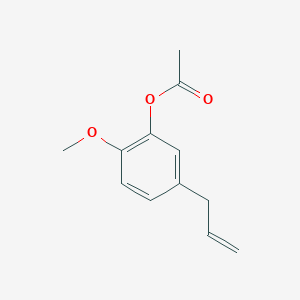


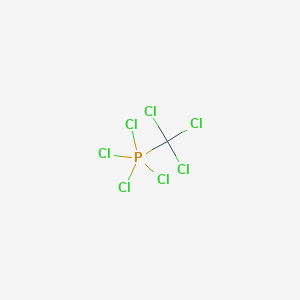
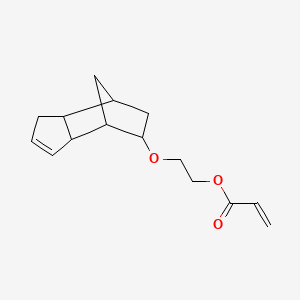
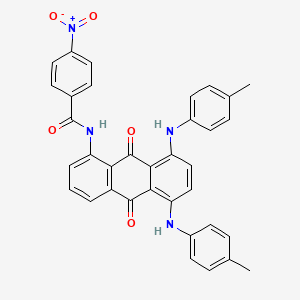


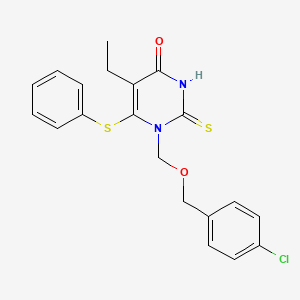
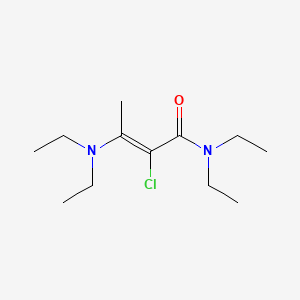
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
